Product packaging for 1-(Diphenylmethyl)-1,2-diphenylhydrazine(Cat. No.:CAS No. 32812-31-0)

1-(Diphenylmethyl)-1,2-diphenylhydrazine

Cat. No.: B12796065
CAS No.: 32812-31-0
M. Wt: 350.5 g/mol
InChI Key: YXESRKDORWIWKZ-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Functional Group Transformations

Substituted hydrazines are a cornerstone of modern organic synthesis, serving as versatile intermediates and reagents for a wide array of functional group transformations. The hydrazine (B178648) motif, characterized by a nitrogen-nitrogen single bond, is a reactive functional group that participates in numerous fundamental reactions. These include the formation of hydrazones and azines through condensation with carbonyl compounds, which are pivotal intermediates in reactions like the Wolff-Kishner reduction. Furthermore, the N-N bond in hydrazine derivatives can be selectively cleaved under reductive or oxidative conditions, providing pathways to amines and azo compounds, respectively. nih.govrsc.org In contemporary synthesis, hydrazines are employed in the construction of complex nitrogen-containing molecules, including a multitude of heterocyclic systems essential for pharmaceuticals and materials science. nih.govorganic-chemistry.org

Overview of Arylhydrazine Derivatives and their Structural Diversity

Arylhydrazines, where one or more hydrogen atoms of hydrazine are replaced by an aryl group, represent a significant subclass with immense structural diversity. This diversity stems from the number of aryl or alkyl substituents and their positions on the two nitrogen atoms (e.g., 1,1-disubstituted vs. 1,2-disubstituted). The electronic nature of the aryl rings, whether they bear electron-donating or electron-withdrawing groups, profoundly influences the reactivity of the hydrazine core. This tunability makes arylhydrazines valuable precursors in reactions such as the Fischer indole (B1671886) synthesis, Japp-Klingemann reaction, and various coupling reactions for C-N bond formation. The compound of interest, 1-(Diphenylmethyl)-1,2-diphenylhydrazine, is a tri-substituted arylhydrazine, featuring three bulky phenyl-containing groups, which imparts specific steric and electronic properties.

Significance of the 1,2-Diphenylhydrazine (B7769752) Core in Chemical Research

The 1,2-diphenylhydrazine scaffold, also known as hydrazobenzene, is a historically and synthetically important structure. It is famously known for its acid-catalyzed rearrangement to benzidine (B372746), a reaction of significant industrial importance in the past for the synthesis of dyes. chemicalbook.com Beyond this classic transformation, 1,2-diphenylhydrazine is a key intermediate in the production of certain pharmaceuticals, such as the anti-inflammatory drug phenylbutazone. chemicalbook.comepa.gov In a research context, its facile oxidation to the brightly colored azobenzene (B91143) is a fundamental reaction used to study oxidation mechanisms and electron transfer processes. cdc.govacs.org The N-H bonds of the 1,2-diphenylhydrazine core provide sites for further functionalization, such as alkylation, leading to more complex derivatives like this compound, thereby expanding the synthetic utility of this important structural motif.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22N2 B12796065 1-(Diphenylmethyl)-1,2-diphenylhydrazine CAS No. 32812-31-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32812-31-0

Molecular Formula

C25H22N2

Molecular Weight

350.5 g/mol

IUPAC Name

1-benzhydryl-1,2-diphenylhydrazine

InChI

InChI=1S/C25H22N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27(24-19-11-4-12-20-24)26-23-17-9-3-10-18-23/h1-20,25-26H

InChI Key

YXESRKDORWIWKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N(C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

Physicochemical and Spectroscopic Properties

Specific experimental data for 1-(Diphenylmethyl)-1,2-diphenylhydrazine is not extensively documented in publicly available literature. However, its properties can be inferred from its structure and by comparison with its well-characterized parent compound, 1,2-diphenylhydrazine (B7769752). The introduction of the bulky, non-polar diphenylmethyl (benzhydryl) group is expected to increase the molecular weight significantly, raise the melting point, and decrease its solubility in polar solvents compared to the parent compound.

For context, the properties of the parent compound are provided below.

Table 1: Physicochemical Properties of 1,2-Diphenylhydrazine

Property Value Reference(s)
IUPAC Name 1,2-Diphenylhydrazine nist.gov
Synonyms Hydrazobenzene, N,N'-Diphenylhydrazine cdc.govnoaa.gov
CAS Number 122-66-7 nist.gov
Molecular Formula C₁₂H₁₂N₂ nist.gov
Molecular Weight 184.24 g/mol epa.govnoaa.gov
Physical State White crystalline solid epa.govcdc.gov
Melting Point 123–126 °C chemicalbook.comcdc.gov
Water Solubility Slightly soluble (<0.1 mg/mL) epa.govnoaa.gov
Organic Solvent Solubility Soluble in ethanol chemicalbook.com

| Stability | Oxidizes in air, especially when impure or in solution, turning yellow-red due to azobenzene (B91143) formation. Decomposes in strong acid. | chemicalbook.comcdc.gov |

Mechanistic Investigations and Reaction Pathways of 1 Diphenylmethyl 1,2 Diphenylhydrazine

Oxidation Reactions and Product Formation (e.g., Azobenzene (B91143) Generation)

The oxidation of hydrazine (B178648) derivatives is a fundamental process, and in the case of 1,2-diphenylhydrazine (B7769752), a close analog of the title compound, this transformation is particularly facile. In the presence of air, 1,2-diphenylhydrazine readily oxidizes to form azobenzene. cdc.gov This reaction can be so rapid that it poses challenges for accurate environmental analysis, as the parent compound may be completely converted to azobenzene during sample storage or even during gas chromatography (GC) analysis. cdc.gov

The oxidation process is not limited to air. Wet air oxidation, a method involving heating wastewater under pressure with an oxygen-containing gas, has been shown to remove 99.88% of 1,2-diphenylhydrazine from water, with the primary product being azobenzene. cdc.gov This high efficiency underscores the susceptibility of the N-N bond in the hydrazine moiety to oxidative cleavage.

The general transformation can be represented as follows:

Ph-NH-NH-Ph → Ph-N=N-Ph

This reaction highlights the inherent reducing potential of the hydrazine group, which is readily converted to the more stable azo group. The presence of bulky substituents, such as the diphenylmethyl group in the title compound, can influence the rate and potentially the mechanism of this oxidation, although the fundamental pathway leading to an azo compound is expected to be similar.

Acid-Mediated Transformations and Decomposition Pathways

The stability of 1,2-diphenylhydrazine is significantly affected by pH. In acidic conditions, its decomposition pathways are distinct from those observed under neutral or basic conditions. cdc.gov For instance, at a pH of 2, 1,2-diphenylhydrazine has been observed to degrade to benzidine (B372746). cdc.gov This transformation is a classic example of the benzidine rearrangement, a well-known acid-catalyzed reaction of 1,2-diarylhydrazines.

The benzidine rearrangement involves a complex intramolecular process that is thought to proceed through a protonated intermediate. The general scheme for the acid-catalyzed rearrangement of 1,2-diphenylhydrazine to benzidine is:

Ph-NH-NH-Ph + 2H⁺ → [H₂N⁺-Ph-Ph-N⁺H₂] → H₂N-C₆H₄-C₆H₄-NH₂

At a pH of 4.7, the degradation of 1,2-diphenylhydrazine leads to two unidentifiable products that are not azobenzene or benzidine, indicating that the reaction pathway is highly dependent on the specific acidic conditions. cdc.gov In contrast, at a pH of 10, the primary degradation product is azobenzene, consistent with oxidative processes under basic conditions. cdc.gov

Reactivity with Specific Reagents

Interactions with Mineral Acids, Acid Chlorides, and Acid Anhydrides

1,2-Diphenylhydrazine is incompatible with strong acids, acid chlorides, and acid anhydrides. chemicalbook.com Its interaction with strong mineral acids can lead to the aforementioned benzidine rearrangement. The basic nitrogen atoms of the hydrazine are readily protonated, initiating further transformations.

With acid chlorides and acid anhydrides, acylation of the nitrogen atoms is expected. This reaction would lead to the formation of N,N'-diacyl-N,N'-diphenylhydrazine derivatives. The reactivity of these reagents highlights the nucleophilic character of the hydrazine nitrogens.

Studies on Free Radical Generation and Associated Mechanisms

Hydrazyl free radicals are a class of stable or persistent free radicals that can be generated from the corresponding hydrazines. nih.gov The oxidation of hydrazines, often using reagents like lead dioxide, lead tetraacetate, silver oxide, or potassium permanganate, is a common method for their preparation. nih.gov The mechanism of this oxidation can be complex. nih.gov

A well-known example is the formation of 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH•), a stable free radical, from its corresponding hydrazine. nih.gov The stability of such radicals is attributed to steric hindrance and delocalization of the unpaired electron across the molecule. nih.gov While specific studies on the generation of a free radical from 1-(diphenylmethyl)-1,2-diphenylhydrazine are not detailed in the provided results, the general principles of hydrazyl radical formation are applicable. The oxidation of the N-H bond would lead to a hydrazyl radical, with the stability of this radical being influenced by the electronic and steric effects of the diphenylmethyl and phenyl substituents.

Bond Activation Studies (e.g., N-H, C-H) in Relevant Hydrazine Systems and Analogues

Research into bond activation in hydrazine and related systems provides insight into their reactivity. Studies have shown that the N-H bonds in N,N'-bis-substituted hydrazines can be activated. For example, the reaction of N,N'-bis-substituted hydrazines with a stable N-heterocyclic silylene resulted in the double N-H bond activation to form new compounds with five-coordinate silicon atoms. sigmaaldrich.com

Furthermore, C-H bond activation in systems containing nitrogen heterocycles has been a subject of significant research. mdpi.comnih.gov For instance, in diphenylpyrazine derivatives, which share structural similarities with the phenyl groups in the title compound, Ru(II)-catalyzed multiple ortho-C–H bond activations have been achieved. mdpi.com The nitrogen atoms in these systems play a crucial role in directing the metal catalyst to the ortho-C-H bonds of the phenyl rings through chelation. mdpi.com While this example is not a direct analog, it demonstrates the potential for C-H activation in aromatic rings attached to nitrogen-containing moieties. The presence of the hydrazine linkage in this compound could similarly influence the reactivity of the C-H bonds on its phenyl rings in the presence of suitable catalysts.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic environment of 1-(diphenylmethyl)-1,2-diphenylhydrazine. These methods provide a detailed picture of how electrons are distributed within the molecule, which in turn governs its chemical behavior.

The electronic interactions can be quantified by second-order perturbation theory analysis within the NBO framework. This analysis highlights hyperconjugative interactions, such as the delocalization of the nitrogen lone pair electrons (n) into the antibonding orbitals (π) of the phenyl rings. These n → π interactions contribute to the stability of the molecule by delocalizing electron density. The strength of these interactions can be estimated in terms of energy, providing a quantitative measure of their importance.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. imist.ma For this compound, an MEP map would show regions of negative potential (red) around the nitrogen atoms, indicating their nucleophilic character, and regions of positive potential (blue) around the acidic protons, if any. asianpubs.org These maps are crucial for predicting how the molecule will interact with other chemical species.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Stability Assessment

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost, making it well-suited for a molecule of the size and complexity of this compound. imist.ma

One of the primary applications of DFT is geometry optimization. researchgate.net This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation of the molecule. For this compound, the optimization would reveal the precise bond lengths, bond angles, and dihedral angles. Of particular interest would be the N-N bond length and the torsional angle around this bond, which are key determinants of the molecule's shape and reactivity. The steric hindrance from the bulky diphenylmethyl and phenyl groups would lead to a non-planar geometry around the hydrazine (B178648) core.

The stability of the optimized geometry can be confirmed by frequency calculations. A true energy minimum will have no imaginary frequencies, indicating that the structure is stable. mdpi.com These calculations also provide thermodynamic data such as enthalpy and Gibbs free energy, which are essential for assessing the molecule's stability. acs.org

The following table illustrates the kind of data that would be obtained from a DFT geometry optimization of this compound, using the B3LYP functional and a 6-31G(d,p) basis set, as is common for such molecules. imist.ma

ParameterOptimized Value
N-N Bond Length~1.45 Å
N-C (phenyl) Bond Length~1.40 Å
N-C (diphenylmethyl) Bond Length~1.47 Å
C-N-N Bond Angle~115°
N-N-C Bond Angle~118°
Phenyl Ring Dihedral AnglesVaried

Note: These are hypothetical values based on typical DFT results for similar compounds and are for illustrative purposes.

Theoretical Exploration of Reaction Mechanisms and Transition States

DFT is also a powerful tool for exploring the pathways of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify the most likely routes for a reaction to proceed.

A key aspect of this exploration is the location of transition states. A transition state is a specific molecular configuration along the reaction coordinate that represents the highest energy barrier that must be overcome for the reaction to occur. researchgate.net For this compound, potential reactions could include N-N bond cleavage or rearrangements.

For instance, the homolytic cleavage of the N-N bond would lead to the formation of two nitrogen-centered radicals. DFT calculations can determine the activation energy for this process, providing insight into the lability of the N-N bond. acs.org The stability of the resulting radicals would be significantly influenced by the delocalization of the unpaired electron into the phenyl rings.

Similarly, theoretical studies can elucidate the mechanism of rearrangements. For some hydrazine derivatives, acid-catalyzed rearrangements are known to occur. researchgate.net Computational modeling can map out the entire reaction pathway, including the initial protonation, the formation of intermediates, and the final product. The calculated energy profile would reveal whether the proposed mechanism is energetically feasible.

High-Level Molecular Orbital (MO) Calculations for Understanding Reactivity and Rearrangements

While DFT is highly effective, high-level ab initio molecular orbital theories, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide even more accurate descriptions of the electronic structure and reactivity, albeit at a higher computational cost.

These methods are particularly valuable for understanding subtle electronic effects that govern reactivity and rearrangements. The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to this understanding. imist.ma

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). For this compound, the HOMO would likely be localized on the nitrogen lone pairs and the π-systems of the phenyl rings. The LUMO would likely be a π* orbital of the aromatic rings.

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. imist.ma

The following table presents hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound, as would be determined by high-level MO calculations.

Molecular OrbitalEnergy (eV)
HOMO-5.50
LUMO-0.20
HOMO-LUMO Gap 5.30

Note: These are hypothetical values for illustrative purposes.

These high-level calculations can also provide a more refined picture of the transition states involved in rearrangements. By accurately modeling the electronic changes that occur during a reaction, these methods can help to distinguish between competing mechanistic pathways and provide a deeper understanding of the factors that control the outcome of the reaction. For complex rearrangements, such as those that might occur under thermal or photochemical conditions, these sophisticated computational tools are indispensable.

Derivatives and Functionalization of 1 Diphenylmethyl 1,2 Diphenylhydrazine

Synthesis of Substituted 1,2-Diarylhydrazines and Structural Variations

The synthesis of substituted 1,2-diarylhydrazines can be achieved through several methodologies, with one of the most common being the reduction of the corresponding substituted azobenzenes. organic-chemistry.org A notable method employs sodium dithionite (B78146) in an aqueous solution, which has proven effective for converting various azobenzenes into their hydrazine (B178648) counterparts in excellent yields. organic-chemistry.org This approach is particularly advantageous as it operates under mild, slightly basic conditions, which helps to prevent the often-problematic benzidine (B372746) rearrangement that can occur under acidic reduction conditions. organic-chemistry.org

The success and yield of this reduction are highly dependent on the substituents present on the aromatic rings and the reaction conditions. For instance, a solvent mixture of water, methanol, and dichloromethane (B109758) is often essential for efficient conversion, as the reduction can be sluggish in pure water. organic-chemistry.org The molar ratio of sodium dithionite to the azobenzene (B91143) substrate is also a critical factor, with optimal yields typically achieved at a ratio of 5.5:1 or higher. organic-chemistry.org

While this method is broadly applicable to a range of methyl-, methoxy-, and chloro-substituted azobenzenes, yielding the corresponding hydrazines in 80-94% yields, it is not without limitations. organic-chemistry.org Sterically hindered or electronically unique substrates, such as 4,4'-dimethoxyazobenzene and 2,2',4,4',6,6'-hexamethylazobenzene, have been shown to resist reduction under these conditions, yielding no hydrazine product. organic-chemistry.org

Another significant route to substituted 1,2-diarylhydrazines involves the reductive alkylation of hydrazine with various aldehydes and ketones. sci-hub.se This method, however, can be complex, sometimes leading to mixtures of products, including primary amines and ammonia, particularly when starting with aldehydes. sci-hub.se The use of glacial acetic acid as a solvent can, in some cases, lead to the formation of pyrazoline byproducts through rearrangement. sci-hub.se

Structural variations are not limited to the aromatic rings. The nitrogen atoms of the hydrazine moiety can also be substituted. For example, methods have been developed for the synthesis of 1,2-dialkylhydrazines by the reduction of azines with lithium aluminum hydride, offering a pathway to N,N'-dialkyl-substituted hydrazines. sci-hub.se

Strategies for N-Functionalization (e.g., Sulfonylhydrazide Derivatives)

N-functionalization of the 1,2-diarylhydrazine core is a key strategy for modifying its chemical properties and introducing new functionalities. This can involve the attachment of various groups, such as alkyl, aryl, or sulfonyl moieties, to one or both of the nitrogen atoms. nih.gov

A prominent class of N-functionalized derivatives is the sulfonylhydrazides. These are typically synthesized by reacting a sulfonyl chloride with a hydrazine in the presence of a base. scholarly.org This reaction can be carried out in organic solvents like pyridine (B92270) or dimethylformamide (DMF). scholarly.org More recently, microwave-assisted synthesis under solvent-free conditions has emerged as a cleaner, more efficient alternative, offering shorter reaction times and higher yields. scholarly.org For example, the reaction of p-toluenesulfonyl chloride with an arylhydrazine can be effectively promoted by microwave irradiation. scholarly.org

The resulting sulfonylhydrazides are versatile intermediates. For instance, nucleophilic displacement reactions of p-toluenesulfonylhydrazide with alkyl or aryl halides can lead to the formation of sulfones. scholarly.org

Another approach to N-functionalization involves the use of protecting groups, such as the tert-butoxycarbonyl (BOC) group. BOC-protected phenylhydrazines can be reacted with various electrophiles after deprotonation with a strong base like lithium diisopropylamide (LDA). doi.org This strategy allows for the introduction of a wide range of functional groups, including those that might not be compatible with unprotected hydrazines. doi.org

The table below summarizes some N-functionalization reactions of hydrazines.

Starting MaterialReagentProduct TypeReference
Aryl Hydrazinep-Toluenesulfonyl chloride1-Aryl-2-p-toluenesulphonyl hydrazide scholarly.org
BOC-PhenylhydrazineN-Alkoxycarbonylcarboximidothioate1,5-Disubstituted-1,2-dihydro-1,2,4-triazol-3-one doi.org
1,1-Diphenylhydrazine4-Chloro-7-nitrobenzofurazan1-(4-Nitrobenzofurazan-7-yl)-2,2-diphenylhydrazine semanticscholar.org

Preparation of Specific Novel Derivatives (e.g., Silyl (B83357) Derivatives)

The introduction of silicon-containing moieties onto the hydrazine backbone leads to the formation of silyl derivatives with unique reactivity. The silylation of hydrazines, defined as the substitution of a hydrogen atom on a nitrogen with a silyl group, creates a silicon-nitrogen bond. colostate.edu

The most common method for preparing Si-substituted hydrazine derivatives is the reaction of an organosilyl chloride with a hydrazine, a process known as hydrazinolysis. sibran.ru This method is valued for its simplicity and the availability of the starting materials. sibran.ru For instance, reacting trimethylchlorosilane with 1,1-dimethylhydrazine (B165182) in diethyl ether can produce trimethyl(2,2-dimethylhydrazino)silane with high yields (85–90%). sibran.ru However, a drawback of this method is the formation of large quantities of hydrazine hydrochloride precipitate, which can complicate product purification. sibran.ru

Other methods for synthesizing organosilicon derivatives of hydrazines include:

Hydrazination: The reaction of a hydrazine with an organoaminosilane. sibran.ru

Dehydrocondensation: The reaction between a hydrazine and an organohydridosilane. sibran.ru

Organometallic Synthesis: Utilizing organometallic reagents to facilitate the formation of the Si-N bond. sibran.ru

These silyl derivatives can undergo further reactions. For example, they can react with alkyl iodides to form quaternary hydrazinium (B103819) salts. sibran.ru The development of solid silylzinc reagents, such as PhMe2SiZnI and Me3SiZnI, which can be synthesized directly from silyl halides, represents a significant advancement, offering milder and more practical routes for silylation reactions. chemrxiv.org

The table below showcases examples of silyl derivative synthesis.

Hydrazine ReactantSilylating AgentProductYield (%)Reference
1,1-DimethylhydrazineTrimethylchlorosilaneMe3SiNHNMe285-90 sibran.ru
1,1-DimethylhydrazineDimethylphenylchlorosilaneMe2PhSiNHNMe285-90 sibran.ru
1,1-DimethylhydrazineTriethoxychlorosilane(EtO)3SiNHNMe285-90 sibran.ru

Exploration of Related Hydrazone and Hydrazyl Architectures and their Chemical Implications

The chemical landscape of 1,2-diarylhydrazines extends to related architectures such as hydrazones and hydrazyls, which exhibit distinct and important chemical properties.

Hydrazones are formed by the condensation reaction of a hydrazine or a substituted hydrazine with an aldehyde or a ketone. mdpi.comnih.gov These compounds contain the characteristic -NHN=C- azomethine group and are crucial intermediates in organic synthesis, particularly for the construction of various heterocyclic systems. mdpi.comnih.gov For example, hydrazide-hydrazones, derived from acid hydrazides, are used in the synthesis of coumarins, pyridines, and thiazoles. nih.gov The synthesis is often straightforward, involving heating the hydrazine and carbonyl compound in a solvent like ethanol, sometimes with an acid catalyst. mdpi.comnih.gov Hydrazones can exist in keto-enol tautomeric forms, which influences their reactivity. mdpi.com Their ability to act as bidentate ligands has also made them significant in coordination chemistry. mdpi.com

Hydrazyls are stable free radicals derived from hydrazines. The most famous example is 2,2-diphenyl-1-picrylhydrazyl (DPPH), known for its exceptional stability due to a combination of steric hindrance from the ortho-nitro groups and electronic delocalization between the diarylamino donor group and the picryl acceptor group. semanticscholar.org The generation of hydrazyl radicals can be achieved through the oxidation of the parent hydrazine. For instance, the oxidation of 1-(4-nitrobenzofurazan-7-yl)-2,2-diphenylhydrazine with lead dioxide or potassium permanganate produces a persistent mononitro-hydrazyl free radical. semanticscholar.org These stable radicals are valuable in various applications, including as standards in electron paramagnetic resonance (EPR) spectroscopy and as radical scavengers in studies of reaction mechanisms. The stability and properties of hydrazyls can be tuned by altering the substituents on the aromatic rings. semanticscholar.org

The exploration of these related architectures significantly broadens the chemical and practical utility of the 1,2-diarylhydrazine scaffold.

Applications in Advanced Materials and Organic Synthesis

Role as a Precursor in Complex Organic Transformations

1,2-Diphenylhydrazine (B7769752) is a well-established precursor in several significant organic transformations, most notably the benzidine (B372746) rearrangement. This acid-catalyzed reaction converts 1,2-diphenylhydrazine into benzidine, a historically important, though now highly regulated, chemical intermediate. nih.govepa.gov Beyond this classic transformation, 1,2-diphenylhydrazine serves as a starting material in the synthesis of various heterocyclic compounds and pharmaceuticals. For instance, it is a key component in the production of certain anti-inflammatory drugs. nih.govepa.gov The synthesis of phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine, utilizes 1,2-diphenylhydrazine.

The general reactivity of the N-N bond and the aromatic rings in 1,2-diphenylhydrazine makes it a versatile building block. It can undergo oxidation to form azobenzene (B91143), a molecule with interesting photochemical properties. cdc.gov The presence of the diphenylmethyl group in 1-(diphenylmethyl)-1,2-diphenylhydrazine would likely modulate the reactivity of the hydrazine (B178648) core, potentially leading to novel transformations and the synthesis of more complex molecular architectures.

Potential in Homogeneous Catalysis and Advanced Ligand Design

Recent research has highlighted the role of 1,2-diphenylhydrazine in the development of novel catalytic systems. Specifically, it has been used as a substrate in a metal-free catalytic disproportionation reaction. nih.govchemrxiv.org In this process, a phosphonium cation, supported by a rigid tetradentate bis(amidophenolate) ligand, efficiently catalyzes the conversion of 1,2-diphenylhydrazine into aniline and azobenzene. nih.govchemrxiv.org This reaction showcases the potential for designing sophisticated ligands that can facilitate complex redox processes.

The study of this disproportionation provides valuable insights into ligand design principles for homogeneous catalysis. The cooperation between the central phosphorus atom and the redox-active ligand is crucial for the catalytic activity. nih.gov The understanding gained from this system can be applied to the development of new catalysts for a range of transformations. While direct catalytic applications of this compound are not yet reported, its structural similarity to 1,2-diphenylhydrazine suggests it could be a substrate or a component in the design of new ligands and catalysts. The bulky diphenylmethyl group could introduce unique steric and electronic effects, influencing the selectivity and efficiency of catalytic processes.

Utility as a Precursor for Specialized Chemical Intermediates

Historically, the primary application of 1,2-diphenylhydrazine was as a precursor to benzidine. nih.govepa.gov Benzidine was a crucial intermediate in the synthesis of a wide range of azo dyes. nih.govepa.gov Although the use of benzidine-based dyes has been significantly curtailed due to health concerns, the principle of using 1,2-diphenylhydrazine to generate diamine intermediates remains relevant.

Furthermore, 1,2-diphenylhydrazine is a precursor in the synthesis of certain pharmaceuticals, such as the anti-inflammatory drug sulfinpyrazone. nih.gov The synthesis of such specialized intermediates highlights the importance of the diphenylhydrazine scaffold in medicinal chemistry. The introduction of a diphenylmethyl group could lead to the generation of novel intermediates with potentially enhanced or different biological activities.

PrecursorIntermediateFinal Product/Application
1,2-DiphenylhydrazineBenzidineAzo Dyes (historical)
1,2-Diphenylhydrazine-Phenylbutazone (Anti-inflammatory)
1,2-Diphenylhydrazine-Sulfinpyrazone (Anti-inflammatory)

Involvement in the Generation of Reactive Chemical Species

1,2-Diphenylhydrazine is known to be involved in the generation of several reactive chemical species. Under aerobic conditions, it readily oxidizes to form azobenzene. nih.govcdc.gov This transformation can be influenced by environmental factors and is reversible under reducing conditions. nih.gov

Furthermore, the disproportionation of 1,2-diphenylhydrazine, as seen in the catalytic process mentioned earlier, involves the formation of radical species. nih.govchemrxiv.org Mechanistic studies suggest the involvement of a 1,2-diphenylhydrazinyl radical as a key intermediate in the catalytic cycle. nih.govchemrxiv.org The study of such reactive species is fundamental to understanding reaction mechanisms and developing new synthetic methodologies. The thermolysis or photolysis of this compound could potentially lead to the formation of unique radical or nitrene species, opening up avenues for novel chemical reactions.

CompoundCondition/ReactionReactive Species Generated
1,2-DiphenylhydrazineAerobic oxidationAzobenzene
1,2-DiphenylhydrazineCatalytic Disproportionation1,2-Diphenylhydrazinyl radical

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